molecular formula C13H18O2 B14849869 2-(Cyclohexyloxy)-3-methylphenol

2-(Cyclohexyloxy)-3-methylphenol

Cat. No.: B14849869
M. Wt: 206.28 g/mol
InChI Key: PKNHWCRNANPPQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclohexyloxy)-3-methylphenol is an organic compound characterized by a phenol group substituted with a cyclohexyloxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexyloxy)-3-methylphenol typically involves the reaction of 3-methylphenol with cyclohexyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the ether bond between the phenol and the cyclohexyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexyloxy)-3-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Cyclohexyloxy)-3-methylphenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Cyclohexyloxy)-3-methylphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical processes. The cyclohexyloxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclohexyloxy)phenol
  • 3-Methylphenol
  • 2-(Cyclohexyloxy)-4-methylphenol

Uniqueness

2-(Cyclohexyloxy)-3-methylphenol is unique due to the specific positioning of the cyclohexyloxy and methyl groups on the phenol ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2-cyclohexyloxy-3-methylphenol

InChI

InChI=1S/C13H18O2/c1-10-6-5-9-12(14)13(10)15-11-7-3-2-4-8-11/h5-6,9,11,14H,2-4,7-8H2,1H3

InChI Key

PKNHWCRNANPPQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)O)OC2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.